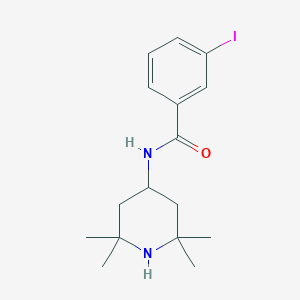![molecular formula C18H22N2O4 B5964937 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione](/img/structure/B5964937.png)
5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione, also known as DNCB, is a chemical compound that has been widely used in scientific research for its unique properties. DNCB is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 173-175°C.
Wirkmechanismus
5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione induces contact hypersensitivity reactions by covalently binding to skin proteins and forming hapten-protein complexes. These complexes are recognized by T cells, which activate the immune response and cause inflammation. 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has also been shown to activate the NLRP3 inflammasome, a key component of the innate immune system, which leads to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has been shown to induce oxidative stress and DNA damage in skin cells, which can lead to apoptosis and cell death. 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has also been shown to alter the expression of genes involved in inflammation, immune response, and cell proliferation. In addition, 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has been shown to have anti-tumor effects in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione in lab experiments is its ability to induce a robust and reproducible immune response. 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione is also relatively inexpensive and easy to synthesize. However, 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has been shown to have toxic effects on skin cells and can cause severe skin irritation and sensitization in humans. Therefore, caution should be taken when handling 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for the use of 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione in scientific research. One direction is to study the role of 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione in modulating the gut microbiome and its effects on the immune system. Another direction is to investigate the potential use of 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione as a therapeutic agent for autoimmune diseases and cancer. Furthermore, the development of novel derivatives of 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione with improved efficacy and safety profiles is an area of interest for future research.
In conclusion, 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione is a chemical compound that has been widely used in scientific research for its ability to induce contact hypersensitivity reactions and its unique properties. 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has been utilized to study the immune response and inflammation in various diseases and as a tool to study the mechanism of action of drugs. 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione can be synthesized through the condensation reaction between 3-nitrobenzylamine and cyclohexane-1,3-dione. The reaction is catalyzed by acetic acid and refluxed for several hours to yield 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione. The purity of 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione can be improved through recrystallization in ethanol.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has been widely used in scientific research for its ability to induce contact hypersensitivity reactions in animal models. This property has been utilized to study the immune response and inflammation in various diseases such as allergic contact dermatitis, autoimmune diseases, and cancer. 5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione has also been used as a tool to study the mechanism of action of drugs and to evaluate their efficacy.
Eigenschaften
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[N-(3-nitrophenyl)-C-propylcarbonimidoyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-4-6-14(17-15(21)10-18(2,3)11-16(17)22)19-12-7-5-8-13(9-12)20(23)24/h5,7-9,21H,4,6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYGARTVCQDXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NC1=CC(=CC=C1)[N+](=O)[O-])C2=C(CC(CC2=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)propanamide](/img/structure/B5964855.png)
![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5964858.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5964862.png)
methanone](/img/structure/B5964880.png)
![6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-pyridinecarboxamide](/img/structure/B5964887.png)
![N-(tert-butyl)-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5964892.png)
![2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol](/img/structure/B5964896.png)


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5964911.png)

![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5964928.png)
![2-[4-(4-ethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B5964932.png)
![4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5964941.png)